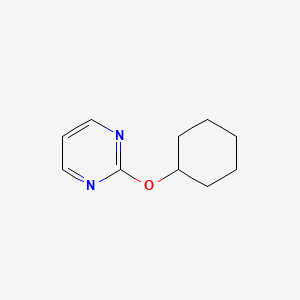

2-(Cyclohexyloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclohexyloxy)pyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a cyclohexyloxy group at the second position Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with cyclohexanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclohexanol, followed by nucleophilic substitution on a halogenated pyrimidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to improve reaction rates and selectivity. The use of green chemistry principles, including solvent recycling and waste minimization, is also considered in industrial settings to ensure environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexyloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the reduction of the pyrimidine ring.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6, using reagents like sodium alkoxides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium alkoxides or amines in aprotic solvents.

Major Products Formed:

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine compounds.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(Cyclohexyloxy)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Pyrimidine: The parent compound, which lacks the cyclohexyloxy group.

2-(Methoxy)pyrimidine: A similar compound with a methoxy group instead of a cyclohexyloxy group.

2-(Phenoxy)pyrimidine: A compound with a phenoxy group at the second position.

Uniqueness: 2-(Cyclohexyloxy)pyrimidine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties compared to other pyrimidine derivatives

Biological Activity

2-(Cyclohexyloxy)pyrimidine is a heterocyclic compound with potential applications in various biological and medicinal fields. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action. This article compiles detailed research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activities.

- IUPAC Name : this compound

- CAS Number : 2097865-16-0

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and influence signaling pathways associated with various diseases. The compound has been shown to exhibit effects on:

- Kinase Inhibition : It may inhibit certain kinases involved in cancer progression.

- Receptor Modulation : It can interact with receptors that play a role in inflammation and immune responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 values indicated effective inhibition of cell proliferation.

- Lung Cancer (A549) : The compound showed promising results in reducing cell viability.

Anti-inflammatory Effects

The compound has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, administration of this compound resulted in reduced inflammation markers, suggesting its potential use in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Methodology : Cells were treated with different concentrations of the compound, and cell viability was assessed using MTT assays.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM for both MCF-7 and A549 cells.

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.

- Methodology : Mice were administered this compound, and serum cytokine levels were measured.

- Findings : A marked decrease in TNF-alpha and IL-6 levels was recorded, indicating a reduction in systemic inflammation.

Data Tables

Properties

IUPAC Name |

2-cyclohexyloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h4,7-9H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLKYYSWKHXXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.